Welcome to the BenchChem Online Store!
molecular formula C12H9FN2O2 B8328382 2-(2-Fluorophenyl)-4-methyl-5-nitropyridine

2-(2-Fluorophenyl)-4-methyl-5-nitropyridine

Cat. No. B8328382
M. Wt: 232.21 g/mol
InChI Key: WXTLVNGJUMRHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07531545B2

Procedure details

A solution of 2-chloro-4-methyl-5-nitropyridine (5 g, 28 mmol) in dimethoxyethane (40 mL) was treated with 2-fluorophenylboronic acid (5.3 g, 35 mmol) and 2M K2CO3 (40 mL). The reaction mixture was stirred for 5 minutes and then degassed (argon), treated with tetrakis(triphenylphosphine) palladium (1.7 g, 1.4 mmol) and stirred at 110° C. under argon for 2.4 h. The reaction mixture was cooled, poured into water and extracted into EtOAc. The organic phase washed with brine, dried (Na2SO4), and concentrated in vacuo to yield crude 2-(2-fluoro-phenyl)-4-methyl-5-nitro-pyridine as a hygroscopic solid. The solid was purified by column chromatography (4:2:0.5 CHCl3:hexanes:EtOAc) to yield 2-(2-fluoro-phenyl)-4-methyl-5-nitro-pyridine as a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O.C([O-])([O-])=O.[K+].[K+].O>C(COC)OC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
5.3 g
Type
reactant
Smiles
FC1=C(C=CC=C1)B(O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed (argon)
STIRRING
Type
STIRRING
Details
stirred at 110° C. under argon for 2.4 h
Duration
2.4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc
WASH
Type
WASH
Details
The organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=NC=C(C(=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.